molecular formula C7H4Cl2O2 B101954 2-Chlorophenyl chloroformate CAS No. 19358-41-9

2-Chlorophenyl chloroformate

Cat. No. B101954
CAS RN: 19358-41-9
M. Wt: 191.01 g/mol
InChI Key: PENYBFRQSLVMLW-UHFFFAOYSA-N
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Description

2-Chlorophenyl chloroformate is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions are mentioned, which can give insights into the properties and reactivity of chloroformates in general. For instance, chloroformates are key reagents for synthesizing carbonates and carbamates, as demonstrated in a study where chloroformates were synthesized on-demand using a chloroform solution containing an alcohol . Additionally, chlorophenyl chlorothionoformates have been used as dealkylating agents for tertiary amines .

Synthesis Analysis

The synthesis of chloroformates can be achieved through various methods. One innovative approach is the photo-on-demand in situ synthesis, which involves a chloroform solution containing a primary alkyl alcohol. This method allows for the subsequent one-pot synthesis of carbonates and carbamates . Another related synthesis is the preparation of 2-chloro-5-methylthiophene, which is synthesized from 2-methylthiophene using sulfuryl chloride, indicating the use of chlorinating agents in the synthesis of chlorinated compounds .

Molecular Structure Analysis

While the molecular structure of 2-chlorophenyl chloroformate is not directly provided, studies on related compounds can offer insights. For example, the molecular structures of isomeric 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones were determined using single crystal XRD, highlighting the importance of X-ray diffraction in determining the structure of chlorinated compounds .

Chemical Reactions Analysis

Chloroformates are versatile reagents in chemical reactions. They can be used to synthesize carbonates and carbamates, as shown in the photo-on-demand synthesis study . Additionally, chlorophenyl chlorothionoformates have been shown to react with tertiary amines to produce thiocarbamates and alkyl chlorides, demonstrating their reactivity in dealkylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chlorophenyl chloroformate are not directly discussed, but the properties of related compounds can be inferred. For instance, the adsorption behavior of 2-chlorophenols on colloidal silica was investigated, indicating that chlorophenols can form outer-sphere complexes with silica surfaces and that their adsorption follows first-order kinetics . The photooxidation kinetics of 2-chlorophenol over a TiO2 catalyst were also modeled, suggesting that chlorophenols can undergo photoassisted oxidation .

Scientific Research Applications

  • Sonochemical Degradation : 2-Chlorophenol, a derivative of 2-Chlorophenyl chloroformate, has been studied for its degradation under sonochemical conditions. The presence of chlorinated compounds like tetrachloroethylene and chloroform enhances the degradation rate of 2-chlorophenol, with the degree of enhancement varying based on the characteristics of these chlorinated compounds (Lim, Son, Yang, & Khim, 2008).

  • Organic Synthesis : Chlorophenyl chlorothionoformates, which are closely related to 2-Chlorophenyl chloroformate, are used as dealkylating agents for tertiary amines in organic synthesis. They react with tertiary amines to form thiocarbamates, which can be further processed into secondary amine salts (Heidari & Baradarani, 2006).

  • Environmental Monitoring : In environmental science, 2-Chlorophenol derivatives are used in the analysis of environmental water samples, particularly for the enrichment and detection of certain pollutants at trace levels. This application is significant for monitoring and managing water quality (Zhou, Ding, Xiao, Liu, & Guo, 2007).

  • Water Purification : The adsorptive removal of chlorophenol from aqueous solutions is another application, where materials like activated carbon fibers and bituminous shale are used to remove chlorophenol compounds from water, aiding in water purification processes (Singh, Gupta, Ojha, & Rai, 2013; Tütem, Apak, & Ünal, 1998).

  • Spectrophotometric Analysis : 2-Chlorophenol has been studied for its spectrophotometric detection using innovative methods. This includes using mixed hemimicelle magnetic nanoparticles for sensitive and selective detection, an important technique in chemical analysis (Mukdasai, Butwong, Thomas, Srijaranai, & Srijaranai, 2016).

  • Catalytic Degradation : The photocatalytic degradation of chlorophenols using doped titanium dioxide under visible light is another key area of research. This process is significant for the treatment of water contaminated with chlorophenols, a class of pollutants (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).

Safety And Hazards

2-Chlorophenyl chloroformate is classified as dangerous. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

(2-chlorophenyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENYBFRQSLVMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400441
Record name 2-Chlorophenyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorophenyl chloroformate

CAS RN

19358-41-9
Record name 2-Chlorophenyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chlorophenyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
P Gurunanjappa, AK Kariyappa - Asian Journal of Chemistry, 2017 - researchgate.net
… After completion of reaction the mixture was extracted in to ether, washed with cold water (3 × 50 mL), dried over anhydrous sodium sulphate to obtain 2-chlorophenyl chloroformate in …
Number of citations: 4 www.researchgate.net
AJA Medici, LN Owen, C Sflomos - Journal of the Chemical Society …, 1977 - pubs.rsc.org
… Catalytic hydrogenation of the nitro-mustards derived from the diols (l), (2), (5), and (6), followed by reaction of the crude aminomustards with phenyl or 2-chlorophenyl chloroformate, …
Number of citations: 2 pubs.rsc.org
AJA Medici, LN Owen, C Sflomos - Journal of the Chemical Society …, 1977 - pubs.rsc.org
New or improved syntheses are described of some NN-bis-2-chloroethylanilines carrying both a free phenolic group and a methoxycarbonyl ring substituent.A study has been made of …
Number of citations: 5 pubs.rsc.org
A Shanavas, M Vanjinathan, AS Nasar… - High Performance …, 2012 - journals.sagepub.com
… 4-Nitrophenyl chloroformate, 2-chlorophenyl chloroformate, phenyl chloroformate, 4-hydroxy benzaldehyde and 4-chlorobutylacetate were obtained from Aldrich and used without …
Number of citations: 13 journals.sagepub.com
PD Edwards - 1972 - spiral.imperial.ac.uk
DISCUSSION AND RESULTS:-Part 1: Some Carbamates Derived from Aromatic Nitrogen Mustards. D-(Bis-2-chloroethylamino) phenol 43 NN-Bis-(2-chloroethyl)-p-phenylenediamine …
Number of citations: 2 spiral.imperial.ac.uk
T Tanaka, H Sugawara, H Maruoka, S Imajo… - Bioorganic & medicinal …, 2013 - Elsevier
… Then, 2-chlorophenyl chloroformate (2.7 ml) was added to the mixture at −20 C, and the resultant mixture was subsequently stirred at that temperature for 1 h. Then, saturated …
Number of citations: 10 www.sciencedirect.com

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